Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
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Overview
Description
Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl ester group, which provides stability and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate typically involves multiple steps. One common method includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl methyl (2-(methylamino)ethyl)carbamate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl ester group provides steric hindrance, making it less susceptible to hydrolysis and enhancing its utility in various chemical reactions.
Properties
IUPAC Name |
tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-13(2)16(17(23)20-11-15(22)26-19(3,4)5)21-18(24)25-12-14-9-7-6-8-10-14/h6-10,13,16H,11-12H2,1-5H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCZHZRHWUHYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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